(p-SCN-Bn)-dota - 127985-74-4

(p-SCN-Bn)-dota

Catalog Number: EVT-342280
CAS Number: 127985-74-4
Molecular Formula: C24H33N5O8S
Molecular Weight: 551.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(p-SCN-Bn)-DOTA is a synthetic, macrocyclic bifunctional chelating agent (BFCA) []. It plays a crucial role in scientific research by acting as a bridge between biomolecules, like antibodies, and radiometals [, , ]. This bridging function is essential for developing targeted radiopharmaceuticals for diagnostic imaging and therapeutic applications [, , , ].

Synthesis Analysis

The synthesis of (p-SCN-Bn)-DOTA involves multiple steps. A common approach involves reacting 1,4,7,10-tetraazacyclododecane (cyclen) with 4-nitrobenzyl bromide, followed by reduction of the nitro group to an amine []. The resulting amine is then reacted with thiophosgene to introduce the isothiocyanate group, and finally, the tetraacetic acid groups are added [].

Molecular Structure Analysis

(p-SCN-Bn)-DOTA reacts with primary amine groups present in biomolecules, such as lysine residues in antibodies, via a thiourea bond formation []. This conjugation reaction occurs under mild conditions and is highly specific, allowing for the stable attachment of the chelator to the biomolecule [, ]. The DOTA moiety in (p-SCN-Bn)-DOTA then readily chelates various radiometal ions, forming a stable radiometal complex [, ].

Mechanism of Action

The mechanism of action of (p-SCN-Bn)-DOTA lies in its bifunctionality []. It efficiently chelates a radiometal, forming a stable complex, and simultaneously binds to a biomolecule, such as an antibody, targeting specific cells or tissues [, ]. This targeted approach allows for the delivery of therapeutic radiation doses directly to the site of interest, minimizing off-target effects [, ].

Physical and Chemical Properties Analysis

(p-SCN-Bn)-DOTA is a white powder, soluble in water and polar organic solvents []. Its macrocyclic structure and acetate arms contribute to its high affinity for various metal ions []. The isothiocyanate group is highly reactive towards primary amines, facilitating efficient conjugation with biomolecules [].

Applications
  • Radioimmunotherapy: (p-SCN-Bn)-DOTA conjugated antibodies radiolabeled with therapeutic radiometals like Yttrium-90 and Lutetium-177 are used for targeted therapy of various cancers, including Non-Hodgkin Lymphoma and breast cancer [, , , ].

  • Positron Emission Tomography (PET) Imaging: Antibodies conjugated with (p-SCN-Bn)-DOTA and radiolabeled with Copper-64 are used as PET imaging probes to visualize and quantify target expression in vivo [, , ].

  • Other Applications: (p-SCN-Bn)-DOTA is also employed in various other research areas, including labeling nanoparticles for tracking their biodistribution [], development of radioimmunoassays [], and in vitro studies of metal-protein interactions [].

Future Directions
  • Development of novel radioimmunoconjugates: Continued research focuses on developing new radioimmunoconjugates utilizing (p-SCN-Bn)-DOTA with alternative targeting vectors for broader therapeutic and diagnostic applications [, ].

  • Improving radiolabeling efficiency and specific activity: Research is ongoing to further optimize radiolabeling procedures, enhance radiochemical yields, and achieve higher specific activity for improved therapeutic and imaging outcomes [, ].

  • Exploring alternative chelators: Investigations are underway to explore alternative macrocyclic chelators with improved stability and pharmacokinetic properties compared to (p-SCN-Bn)-DOTA [, ].

p-SCN-Bn-DTPA

Relevance: p-SCN-Bn-DTPA is often investigated alongside (p-SCN-Bn)-DOTA in comparative studies to assess the impact of chelator structure on radiolabeling efficiency, in vitro stability, and in vivo behavior. For example, one study evaluated both chelators for radiolabeling rituximab with 177Lu and 90Y. While both conjugates achieved high radiochemical purity, they exhibited differences in stability. [] Another study compared p-SCN-Bn-DTPA and (p-SCN-Bn)-DOTA for 177Lu labeling of anti-HER2 nanobodies, noting differences in tumor uptake and biodistribution profiles. [] These comparisons highlight how subtle changes in chelator structure, like the macrocyclic nature of (p-SCN-Bn)-DOTA versus the linear structure of p-SCN-Bn-DTPA, can influence the properties of the final radiopharmaceutical.

1B4M-DTPA

Relevance: 1B4M-DTPA is often included in studies alongside (p-SCN-Bn)-DOTA and p-SCN-Bn-DTPA for comparative evaluation of different chelators in terms of conjugation efficiency, radiolabeling yields, and in vivo behavior. For instance, one study examined rituximab conjugated with p-SCN-Bn-DOTA, p-SCN-Bn-DTPA, and 1B4M-DTPA for potential use in radioimmunotherapy of Non-Hodgkin’s lymphoma. [] The study focused on characterizing the stability and purity of the freeze-dried immunoconjugates intended for radiolabeling. This comparison emphasizes the importance of exploring various chelating agents to identify the optimal candidate for specific radiopharmaceuticals, as (p-SCN-Bn)-DOTA, p-SCN-Bn-DTPA, and 1B4M-DTPA may exhibit different affinities for particular radiometals or demonstrate variations in stability or pharmacokinetic profiles.

DOTA-NHS-ester

Relevance: The choice between DOTA-NHS-ester and (p-SCN-Bn)-DOTA for conjugation depends on the specific amino acid residues present in the target biomolecule and the desired conjugation chemistry. For instance, a study compared DOTA-NHS-ester and (p-SCN-Bn)-DOTA for labeling rituximab with 90Y and 177Lu, examining their in vivo biodistribution and tumor targeting capabilities. [] The study highlighted differences in biodistribution profiles and tumor uptake kinetics between the two conjugates, further emphasizing the impact of conjugation chemistry on the final radiopharmaceutical's behavior.

CHX-A''-DTPA

Relevance: CHX-A''-DTPA is often investigated as an alternative to (p-SCN-Bn)-DOTA and other macrocyclic chelators, particularly for applications involving therapeutic radionuclides. One study employed CHX-A''-DTPA for labeling poly-L-lysine based effectors with 213Bi for targeted alpha therapy. [] While the study did not directly compare CHX-A''-DTPA with (p-SCN-Bn)-DOTA, it highlights the use of different chelating agents based on the specific radiometal and application. The choice between CHX-A''-DTPA and (p-SCN-Bn)-DOTA is driven by factors like the radiometal's coordination chemistry, desired in vivo stability, and potential for clearance from non-target tissues.

p-SCN-Bn-NOTA

Relevance: p-SCN-Bn-NOTA is often studied as an alternative to (p-SCN-Bn)-DOTA for radiolabeling with copper isotopes, particularly 64Cu, due to its favorable kinetic and thermodynamic properties for copper complexation. A study directly compared (p-SCN-Bn)-DOTA and p-SCN-Bn-NOTA for labeling an anti-PD-L1 antibody with 64Cu. [] The study showed that while both chelators enabled successful radiolabeling, they exhibited differences in biodistribution profiles, highlighting the impact of chelator selection on the final radiopharmaceutical's behavior.

p-SCN-3p-C-NETA

Relevance: p-SCN-3p-C-NETA is particularly intriguing for labeling with lanthanide radioisotopes, like 161Tb. A study investigated the suitability of various chelators, including p-SCN-3p-C-NETA and (p-SCN-Bn)-DOTA, for 161Tb labeling of human serum albumin (HSA). [] The research emphasized the importance of mild radiolabeling conditions for heat-sensitive biomolecules like HSA and demonstrated that p-SCN-3p-C-NETA enabled high-yield radiolabeling with excellent in vivo stability.

DFOcyclo*-p-Phe-NCS

Relevance: DFOcyclo-p-Phe-NCS has shown promise in complexing larger radiometal ions, including thorium (Th4+). A study investigated the potential of various chelators, including DFOcyclo-p-Phe-NCS and (p-SCN-Bn)-DOTA, for radiolabeling the antibody ofatumumab with 227Th. [] The study highlighted that while DFOcyclo-p-Phe-NCS exhibited excellent 227Th labeling efficiency, it led to undesirable high liver and spleen uptake in vivo, suggesting potential for aggregation. This comparison emphasizes how the choice of chelator, such as DFOcyclo-p-Phe-NCS over (p-SCN-Bn)-DOTA, can significantly impact the in vivo behavior and ultimately the clinical utility of radiopharmaceuticals.

p-SCN-Bn-PCTA

Relevance: p-SCN-Bn-PCTA has gained attention for its faster complexation kinetics with certain radiometals, including 90Y. A study directly compared p-SCN-Bn-PCTA with (p-SCN-Bn)-DOTA and p-SCN-Bn-DTPA for labeling with generator-produced 90Y. [] This comparison revealed that while p-SCN-Bn-PCTA achieved good radiolabeling yields, it was more sensitive to trace metal impurities than the other chelators, highlighting the importance of considering both labeling efficiency and potential sensitivities to impurities during radiopharmaceutical development.

Properties

CAS Number

127985-74-4

Product Name

(p-SCN-Bn)-dota

IUPAC Name

2-[4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C24H33N5O8S

Molecular Weight

551.6 g/mol

InChI

InChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)

InChI Key

UDOPJKHABYSVIX-UHFFFAOYSA-N

SMILES

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O

Canonical SMILES

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.